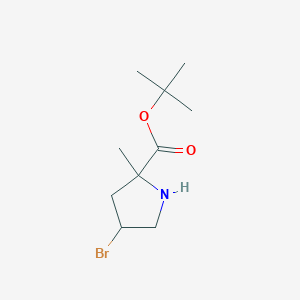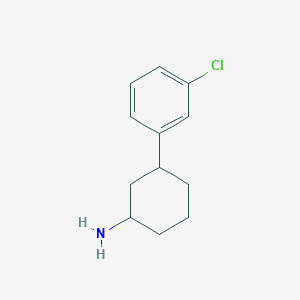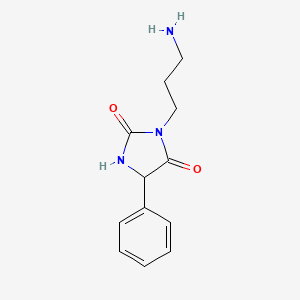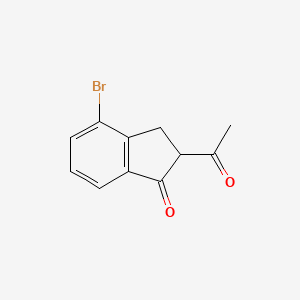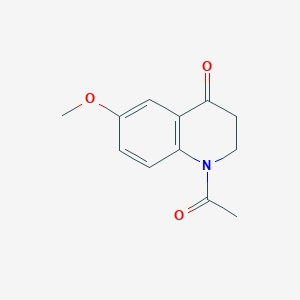
1-Acetyl-6-methoxy-1,2,3,4-tetrahydroquinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-6-methoxy-1,2,3,4-tetrahydroquinolin-4-one is a chemical compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound includes a quinoline core with an acetyl group at the first position and a methoxy group at the sixth position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-acetyl-6-methoxy-1,2,3,4-tetrahydroquinolin-4-one typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The reaction conditions often require heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and purification techniques are crucial in scaling up the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Acetyl-6-methoxy-1,2,3,4-tetrahydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different tetrahydroquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
1-Acetyl-6-methoxy-1,2,3,4-tetrahydroquinolin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in drug discovery and development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-acetyl-6-methoxy-1,2,3,4-tetrahydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the intended application.
Vergleich Mit ähnlichen Verbindungen
- 1-Acetyl-1,2,3,4-tetrahydroquinolin-4-one
- 6-Methoxy-1,2,3,4-tetrahydroquinolin-4-one
- 1-Acetyl-6-methoxyquinolin-4-one
Uniqueness: 1-Acetyl-6-methoxy-1,2,3,4-tetrahydroquinolin-4-one is unique due to the presence of both the acetyl and methoxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s potential as a therapeutic agent and its versatility in chemical synthesis.
Eigenschaften
Molekularformel |
C12H13NO3 |
|---|---|
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
1-acetyl-6-methoxy-2,3-dihydroquinolin-4-one |
InChI |
InChI=1S/C12H13NO3/c1-8(14)13-6-5-12(15)10-7-9(16-2)3-4-11(10)13/h3-4,7H,5-6H2,1-2H3 |
InChI-Schlüssel |
YRUGHWIKVJNDDC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CCC(=O)C2=C1C=CC(=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B13224382.png)
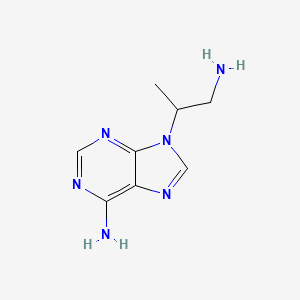
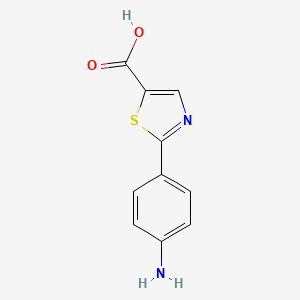
![5-(4-Cyanophenyl)-2-[(2-methoxyethyl)amino]benzonitrile](/img/structure/B13224397.png)

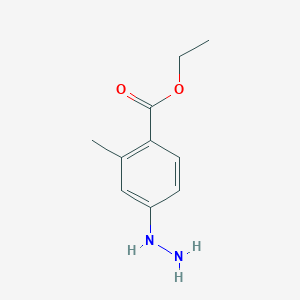
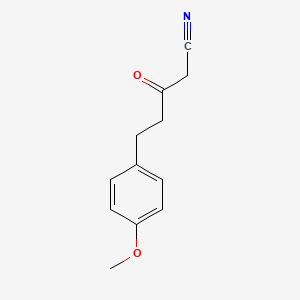
![N-[2-(Morpholin-4-YL)ethyl]thiolan-3-amine](/img/structure/B13224436.png)
![3-(Chloromethyl)-3-ethylbicyclo[3.1.0]hexane](/img/structure/B13224444.png)
